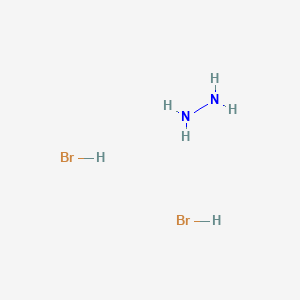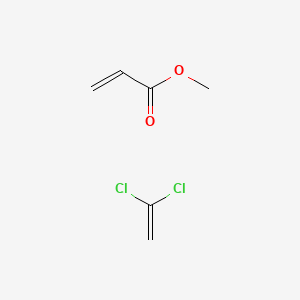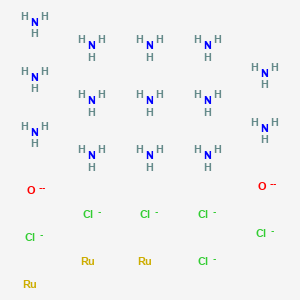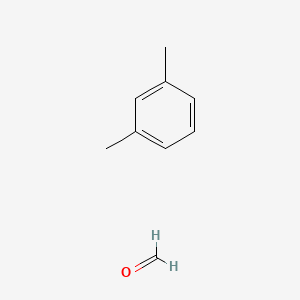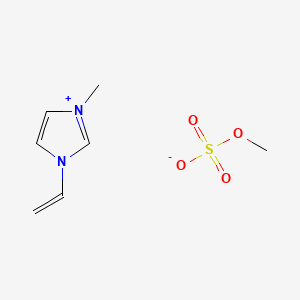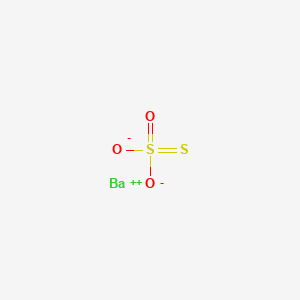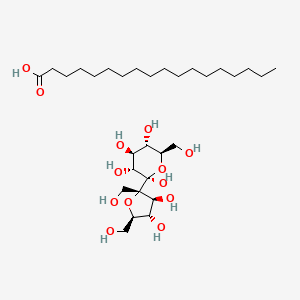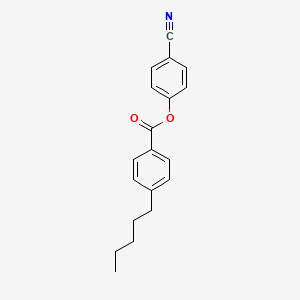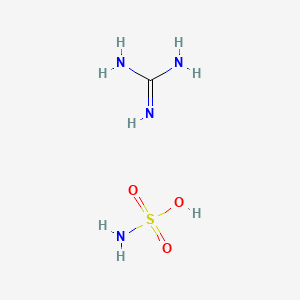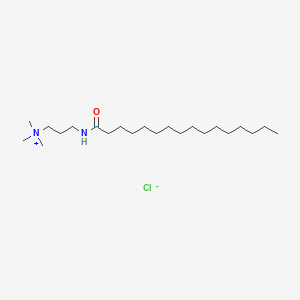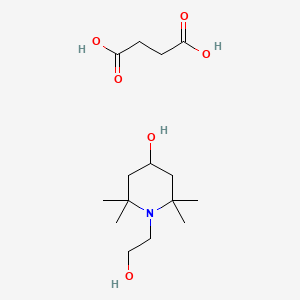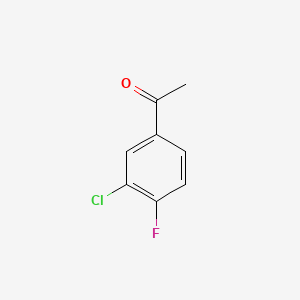
3'-Chloro-4'-fluoroacétophénone
Vue d'ensemble
Description
3'-Chloro-4'-fluoroacetophenone is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound 3'-Chloro-4'-fluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-Chloro-4'-fluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4'-fluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Pharmaceutique
3'-Chloro-4'-fluoroacétophénone: est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa structure halogénée en fait un bloc de construction polyvalent pour la construction de molécules complexes. Il est particulièrement utile dans la création de dérivés fluorés qui sont répandus en chimie médicinale en raison de leur stabilité métabolique et de leur biodisponibilité améliorées .
Science des Matériaux
En science des matériaux, ce composé sert de précurseur à la synthèse de matériaux avancés. Son incorporation dans les polymères peut améliorer leurs propriétés, telles que la stabilité thermique et la résistance chimique. Les chercheurs explorent également son utilisation dans la création de nouveaux revêtements qui pourraient offrir une meilleure protection contre la corrosion ou l'usure .
Synthèse Chimique
This compound: joue un rôle crucial dans la synthèse organique. Il est utilisé dans diverses réactions chimiques, y compris les réactions de couplage croisé, pour former des liaisons carbone-carbone. Ceci est essentiel pour le développement de nouveaux composés organiques ayant des applications potentielles dans différentes industries .
Chimie Analytique
En chimie analytique, ce composé peut être utilisé comme étalon ou matériau de référence dans l'analyse chromatographique. Sa structure et ses propriétés bien définies permettent une calibration précise des instruments analytiques, garantissant une mesure précise des concentrations chimiques dans les échantillons .
Recherche Agrochimique
La réactivité du composé en fait un candidat pour le développement de nouveaux produits agrochimiques. En modifiant sa structure, les chimistes peuvent concevoir de nouveaux pesticides ou herbicides avec une efficacité et une sélectivité améliorées, conduisant potentiellement à des pratiques agricoles plus sûres et plus durables .
Études Environnementales
This compound: peut également être étudié pour son impact environnemental. Comprendre ses voies de dégradation et sa persistance dans l'environnement est crucial pour évaluer son empreinte écologique. Ces connaissances peuvent informer la conception de produits chimiques ayant une persistance environnementale réduite .
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJPESKRPOTNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334344 | |
| Record name | 3'-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-66-2 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3'-chloro-4'-fluoroacetophenone in the development of antifungal agents?
A1: 3'-chloro-4'-fluoroacetophenone serves as a crucial building block in the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one []. This novel compound, synthesized via Claisen-Schmidt condensation of 3'-chloro-4'-fluoroacetophenone and 4-(1H-imidazol-1-yl)benzaldehyde, shows promise as a potential antifungal agent against Aspergillus fumigatus. This fungus is the primary cause of pulmonary aspergillosis.
Q2: How does the structure of the synthesized compound relate to its potential antifungal activity?
A2: The synthesized compound, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, incorporates both imidazole and chalcone pharmacophores within its structure []. Imidazole-containing compounds are known for their antifungal properties, demonstrating efficacy against Aspergillus fumigatus. Combining this with the chalcone structure, which also exhibits antifungal activity, creates a novel compound with enhanced potential for combating fungal infections.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

